4,6-Methanofuro[3,2-d]pyrimidine
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Overview
Description
4,6-Methanofuro[3,2-d]pyrimidine is a bicyclic compound that features a fused furan and pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Methanofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with a pyrimidine precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,6-Methanofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,6-Methanofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Methanofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: 4,6-Methanofuro[3,2-d]pyrimidine is unique due to its fused furan and pyrimidine rings, which impart distinct chemical properties compared to other similar compounds. For example, pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine have different ring structures, leading to variations in their reactivity and biological activities .
Properties
CAS No. |
98199-09-8 |
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Molecular Formula |
C7H4N2O |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
9-oxa-4,6-diazatricyclo[5.2.1.03,8]deca-1,3(8),4,6-tetraene |
InChI |
InChI=1S/C7H4N2O/c1-4-2-6-7(10-4)5(1)8-3-9-6/h1,3H,2H2 |
InChI Key |
CSRQFAUEONDDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=N3)O2 |
Origin of Product |
United States |
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